molecular formula C12H11F3N2 B13722188 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-3-fluorobenzonitrile

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-3-fluorobenzonitrile

Cat. No.: B13722188
M. Wt: 240.22 g/mol
InChI Key: NWMHQEZFYLFXBH-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-3-fluorobenzonitrile is a synthetic organic compound characterized by the presence of a difluoropyrrolidine moiety attached to a fluorobenzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-3-fluorobenzonitrile typically involves the reaction of 3-fluorobenzonitrile with 3,3-difluoropyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoropyrrolidine: Shares the difluoropyrrolidine moiety but lacks the benzonitrile group.

    3-Fluorobenzonitrile: Contains the benzonitrile core but lacks the difluoropyrrolidine moiety.

    4-(3,3-Difluoropyrrolidin-1-yl)-3-methylaniline: Similar structure with a methylaniline group instead of a benzonitrile group.

Uniqueness

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-3-fluorobenzonitrile is unique due to the combination of the difluoropyrrolidine and fluorobenzonitrile moieties, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H11F3N2

Molecular Weight

240.22 g/mol

IUPAC Name

4-[(3,3-difluoropyrrolidin-1-yl)methyl]-3-fluorobenzonitrile

InChI

InChI=1S/C12H11F3N2/c13-11-5-9(6-16)1-2-10(11)7-17-4-3-12(14,15)8-17/h1-2,5H,3-4,7-8H2

InChI Key

NWMHQEZFYLFXBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)CC2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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